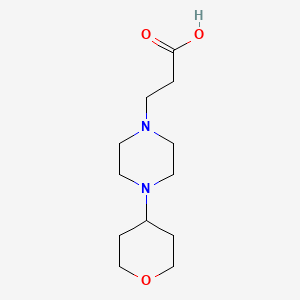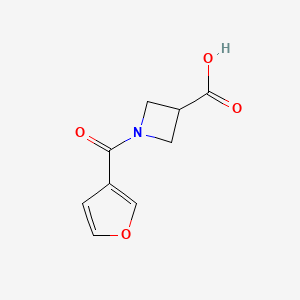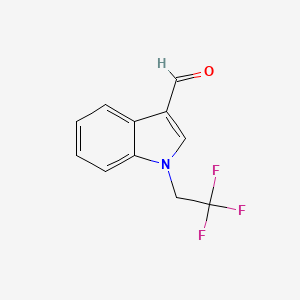
1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
The compound “1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound . The 2,2,2-trifluoroethyl group is a common moiety in medicinal chemistry and materials science due to its unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” were not found, a related compound, 2-trifluoroethyl-substituted benzofurans, has been synthesized under copper-catalyzed conditions .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its trifluoroethyl group can significantly alter the electronic properties of molecules, making it a valuable building block for creating more complex structures. It’s particularly useful in constructing indole derivatives, which are prevalent in many natural products and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the introduction of a trifluoroethyl group can enhance the lipophilicity and metabolic stability of drug candidates. This modification can lead to improved pharmacokinetic properties, such as better absorption and distribution within the body .
Material Science
The compound’s unique structural features make it suitable for developing advanced materials. For instance, it can be used to create polymers with enhanced thermal stability and chemical resistance, which are desirable traits for high-performance materials .
Environmental Science
In environmental science, “1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” could be explored as a potential solvent or additive in high-energy-density battery systems. Its stability and solvating capabilities may contribute to the development of more efficient and environmentally friendly energy storage solutions .
Analytical Chemistry
The compound’s strong electron-withdrawing trifluoroethyl group can be exploited in analytical chemistry for the development of novel analytical reagents. These reagents can be used to detect or quantify other substances due to their high reactivity and selectivity .
Biochemistry
In biochemistry, the compound can be used to study protein interactions and enzyme kinetics. Its ability to form stable complexes with various biomolecules can provide insights into the mechanisms of biological processes .
Pharmacology
“1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” has potential applications in pharmacology, particularly in the design of new therapeutic agents. Its structural motif is common in many bioactive compounds, and its modification can lead to new drugs with enhanced efficacy and reduced side effects .
Catalysis
The compound can act as a ligand in catalytic systems, potentially improving the efficiency and selectivity of chemical reactions. This application is particularly relevant in the development of sustainable and green chemistry processes .
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)7-15-5-8(6-16)9-3-1-2-4-10(9)15/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJAYEDQUHOBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)
![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
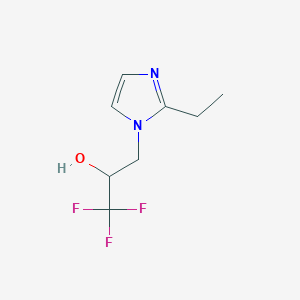
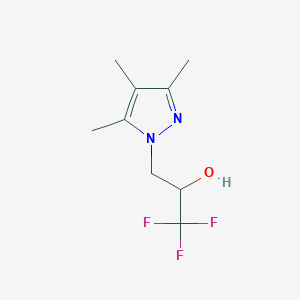
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)
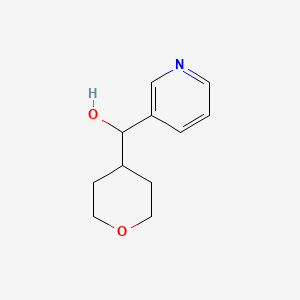



![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)

